N-{2-[(3,4-diethoxyphenyl)acetyl]-3-oxocyclohex-1-en-1-yl}glycine
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Overview
Description
2-({2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-OXOCYCLOHEX-1-EN-1-YL}AMINO)ACETIC ACID is a complex organic compound with a unique structure that includes a diethoxyphenyl group, a cyclohexenone ring, and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-OXOCYCLOHEX-1-EN-1-YL}AMINO)ACETIC ACID typically involves multiple steps, starting with the preparation of the diethoxyphenylacetyl intermediate. This intermediate is then reacted with a cyclohexenone derivative under specific conditions to form the desired product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-OXOCYCLOHEX-1-EN-1-YL}AMINO)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-OXOCYCLOHEX-1-EN-1-YL}AMINO)ACETIC ACID has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-({2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-OXOCYCLOHEX-1-EN-1-YL}AMINO)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-DIMETHOXYPHENYL)ACETIC ACID: A structurally similar compound with methoxy groups instead of ethoxy groups.
3,4-DIMETHOXYBENZOIC ACID: Another related compound with a similar aromatic structure.
Uniqueness
2-({2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-OXOCYCLOHEX-1-EN-1-YL}AMINO)ACETIC ACID is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of the diethoxyphenyl group and the cyclohexenone ring distinguishes it from other similar compounds, providing unique chemical and biological properties.
Properties
Molecular Formula |
C20H25NO6 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[[(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-3-oxocyclohexylidene]amino]acetic acid |
InChI |
InChI=1S/C20H25NO6/c1-3-26-17-9-8-13(11-18(17)27-4-2)10-16(23)20-14(21-12-19(24)25)6-5-7-15(20)22/h8-9,11,23H,3-7,10,12H2,1-2H3,(H,24,25)/b20-16-,21-14? |
InChI Key |
OPMCKYOOZLWOIY-KKRZXSCOSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C/C(=C/2\C(=NCC(=O)O)CCCC2=O)/O)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=C2C(=NCC(=O)O)CCCC2=O)O)OCC |
Origin of Product |
United States |
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